molecular formula C8H7ClF3N B1532493 (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine CAS No. 1187931-01-6

(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

Cat. No.: B1532493
CAS No.: 1187931-01-6
M. Wt: 209.59 g/mol
InChI Key: ZGFGADXCVWZZHD-SSDOTTSWSA-N
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Description

(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is a chiral organic compound characterized by the presence of a trifluoromethyl group and a chlorophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine typically involves the following steps:

  • Chiral Resolution: Starting with racemic 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine, chiral resolution techniques are employed to obtain the (R)-enantiomer.

  • Chemical Reactions: The resolved enantiomer undergoes further chemical reactions to introduce the desired functional groups and purify the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding amides or esters.

  • Reduction: Reduction of the trifluoromethyl group to a trifluoromethanol derivative.

  • Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Amides and Esters: Resulting from oxidation reactions.

  • Trifluoromethanol Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a chiral reagent in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: It is explored for its potential pharmacological properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the manufacture of agrochemicals and dyestuffs, contributing to advancements in these sectors.

Mechanism of Action

The mechanism by which (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic outcomes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)ethanamine: Lacks the trifluoromethyl group.

  • 2,2,2-Trifluoroethanamine: Lacks the chlorophenyl group.

  • 4-Chloro-alpha-methylbenzylamine: Similar structure but different stereochemistry.

Uniqueness: (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is unique due to its combination of the trifluoromethyl group and the chlorophenyl group, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

(1R)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFGADXCVWZZHD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651162
Record name (1R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-01-6
Record name (αR)-4-Chloro-α-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1187931-01-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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